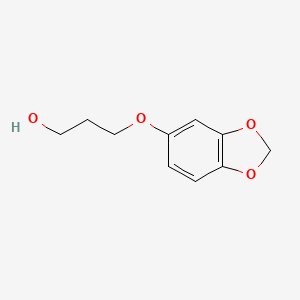
Zirconium 2-methyl-2-butoxide
Übersicht
Beschreibung
Zirconium 2-methyl-2-butoxide, also known as zirconium tetrakis(1,1-dimethylpropoxide), is an organometallic compound with the chemical formula C20H44O4Zr. It is commonly used as a precursor in the synthesis of zirconium dioxide (ZrO2) and other zirconium-based materials. This compound is typically found as an amber liquid and is known for its reactivity and versatility in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium 2-methyl-2-butoxide can be synthesized through the reaction of zirconium tetrachloride (ZrCl4) with 2-methyl-2-butanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction is as follows:
ZrCl4+4C5H12O→Zr(OC5H11)4+4HCl
The reaction is carried out at elevated temperatures, usually around 100-150°C, to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation and recrystallization to obtain high-purity products. Advanced techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) are also employed to produce thin films of zirconium-based materials .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium 2-methyl-2-butoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form zirconium dioxide and alcohol.
Oxidation: Can be oxidized to form zirconium dioxide.
Substitution: Reacts with other alcohols or ligands to form different zirconium alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or air at elevated temperatures.
Substitution: Various alcohols or ligands under controlled conditions.
Major Products Formed
Hydrolysis: Zirconium dioxide (ZrO2) and 2-methyl-2-butanol.
Oxidation: Zirconium dioxide (ZrO2).
Substitution: Different zirconium alkoxides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Zirconium 2-methyl-2-butoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: Employed in the preparation of zirconium-based nanoparticles for drug delivery and imaging.
Medicine: Investigated for its potential use in biomedical applications such as anticancer agents and antimicrobial materials.
Industry: Utilized in the production of thin films, coatings, and ceramics through techniques like CVD and ALD
Wirkmechanismus
The mechanism of action of zirconium 2-methyl-2-butoxide involves its ability to undergo hydrolysis and condensation reactions to form zirconium dioxide. The compound’s reactivity with water and other ligands allows it to form stable zirconium-oxygen bonds, which are crucial for its applications in material synthesis and catalysis. The molecular targets and pathways involved include the formation of zirconium-oxygen networks and the stabilization of zirconium in various oxidation states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconium n-butoxide
- Zirconium isopropoxide
- Zirconium ethoxide
- Zirconium tert-butoxide
Uniqueness
Zirconium 2-methyl-2-butoxide is unique due to its specific alkoxide structure, which provides distinct reactivity and stability compared to other zirconium alkoxides. Its ability to form stable zirconium-oxygen bonds and its versatility in various chemical processes make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-methylbutan-2-ol;zirconium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOIDKZXLWUSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H48O4Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


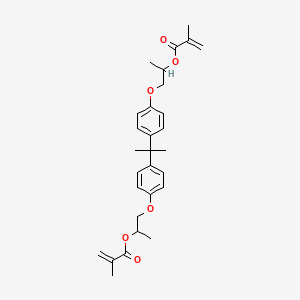
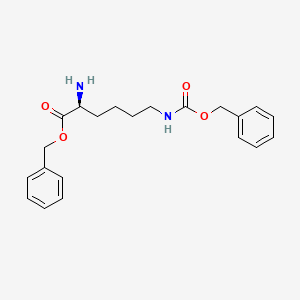


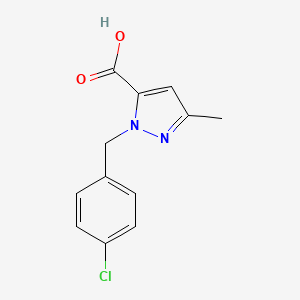
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester](/img/structure/B3369753.png)

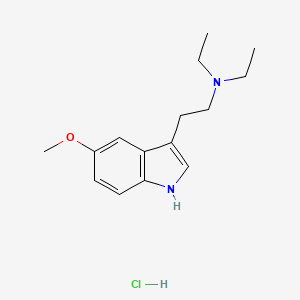

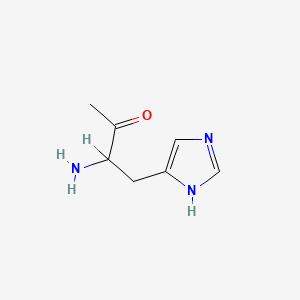
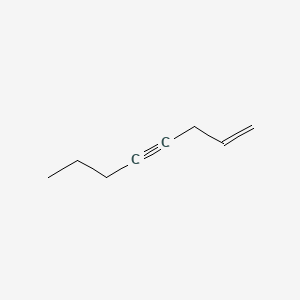
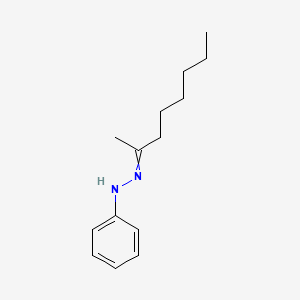
![2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-8-OL](/img/structure/B3369822.png)
